molecular formula C19H18N2O3S2 B2418748 N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896362-21-3

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No.: B2418748
CAS No.: 896362-21-3
M. Wt: 386.48
InChI Key: MJHREKHGWUAVKR-UHFFFAOYSA-N
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Description

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H18N2O3S2 and its molecular weight is 386.48. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide derivatives have been studied for their potential in anticancer therapies. For instance, a series of substituted benzamides showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik, et al., 2021). Another study involved the synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which demonstrated promising anticancer activity against melanoma, leukemia, cervical cancer, and breast cancer cell lines (Tiwari, et al., 2017).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides or benzene-sulfonamides, structurally similar to this compound, have been synthesized and showed significant cardiac electrophysiological activity. These compounds were effective in an in vitro Purkinje fiber assay, indicating potential use in treating cardiac arrhythmias (Morgan, et al., 1990).

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been explored. Thiazole and its derivatives are reported to have significant antimicrobial activity against various microorganisms (Chawla, 2016). Another study on benzamide derivatives synthesized from thiazole demonstrated substantial antimicrobial properties (Bikobo, et al., 2017).

Supramolecular Gelation

N-(Thiazol-2-yl)benzamide derivatives, related to the compound of interest, have been investigated for their potential in supramolecular gelation. The methyl functionality and S⋯O interaction play a crucial role in their gelation behavior, indicating their potential application in material sciences (Yadav & Ballabh, 2020).

Corrosion Inhibition

Thiazole derivatives have been evaluated as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solution. Their adsorption on the steel surface suggests their potential application in protecting metallic structures against corrosion (Yadav, Sharma, & Kumar, 2015).

Properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-12-8-9-13(2)15(10-12)16-11-25-19(20-16)21-18(22)14-6-4-5-7-17(14)26(3,23)24/h4-11H,1-3H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHREKHGWUAVKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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